4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile
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Overview
Description
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxy group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzonitrile.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nitration, reduction, and protection of functional groups.
Final Product:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques like crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The fluorine atoms enhance its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorobenzenecarbonitrile: Similar structure but with only one fluorine atom.
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-dichlorobenzenecarbonitrile: Similar structure but with chlorine atoms instead of fluorine.
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-dimethylbenzenecarbonitrile: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of two fluorine atoms in 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile enhances its chemical stability and binding affinity compared to similar compounds. This makes it a more potent and selective compound for various applications.
Properties
Molecular Formula |
C10H10F2N2O |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-[(1R,2R)-1-amino-2-hydroxypropyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C10H10F2N2O/c1-5(15)10(14)6-2-8(11)7(4-13)9(12)3-6/h2-3,5,10,15H,14H2,1H3/t5-,10+/m1/s1 |
InChI Key |
ZFDXIHZTLYDAOQ-FWOIEVBISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C(=C1)F)C#N)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C(=C1)F)C#N)F)N)O |
Origin of Product |
United States |
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